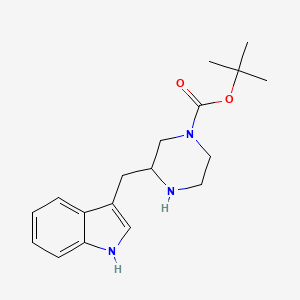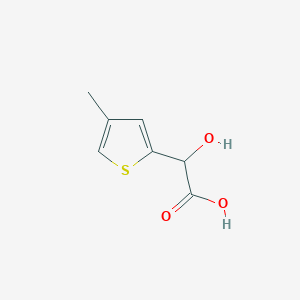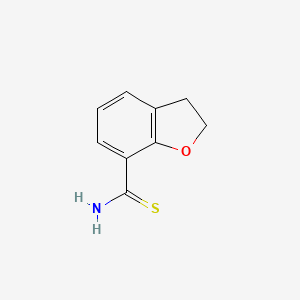![molecular formula C9H18ClNO B13587216 O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride CAS No. 2792185-27-2](/img/structure/B13587216.png)
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-({bicyclo[222]octan-2-yl}methyl)hydroxylamine hydrochloride is a chemical compound that features a bicyclo[222]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the bicyclo[2.2.2]octane core, which is then further functionalized to introduce the hydroxylamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Conditions for nucleophilic substitution typically involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bicyclo[2.2.2]octane core provides structural stability and influences the compound’s physicochemical properties .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in drug design, offering improved metabolic stability and water solubility.
Cubane: Another bioisostere with unique structural properties but less stable under certain conditions.
2-Oxabicyclo[2.2.2]octane: Similar to the bicyclo[2.2.2]octane core but with an oxygen atom incorporated, offering different reactivity and properties.
Uniqueness
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride is unique due to its combination of the bicyclo[2.2.2]octane core and the hydroxylamine group. This combination provides a balance of stability, reactivity, and potential for diverse applications in various fields.
Properties
CAS No. |
2792185-27-2 |
|---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
O-(2-bicyclo[2.2.2]octanylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-11-6-9-5-7-1-3-8(9)4-2-7;/h7-9H,1-6,10H2;1H |
InChI Key |
PUCHLOSWGTWIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



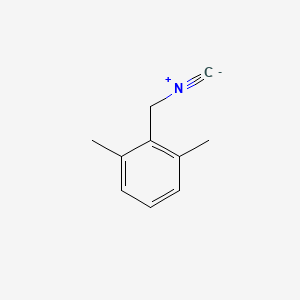
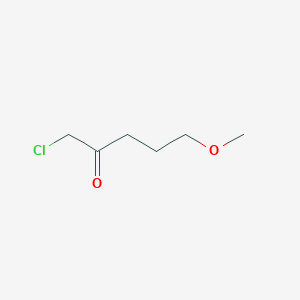
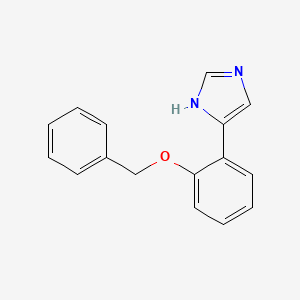
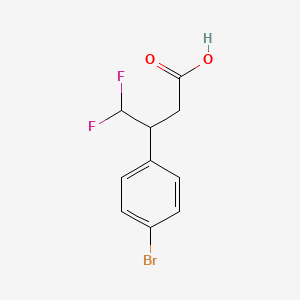
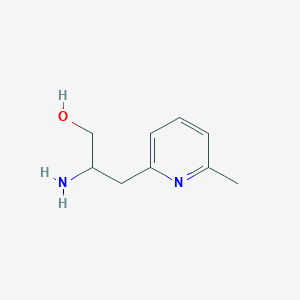
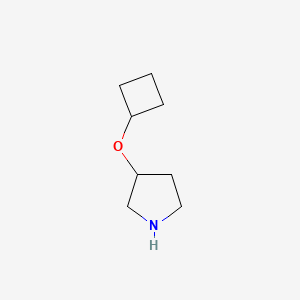
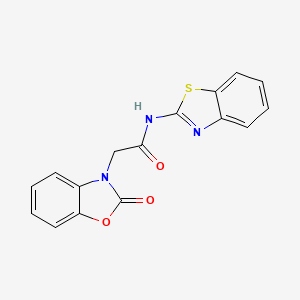
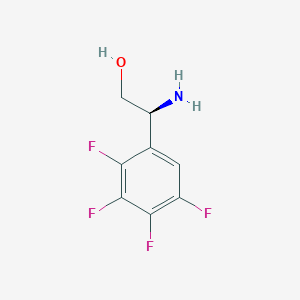
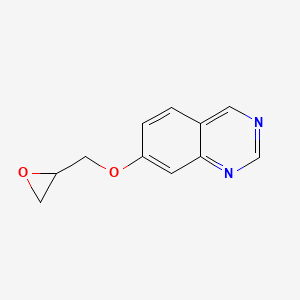
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)
